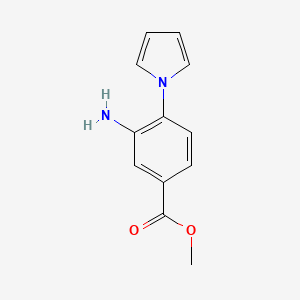

methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate

CAS No.: 1242267-86-2

Cat. No.: VC2655472

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242267-86-2 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | methyl 3-amino-4-pyrrol-1-ylbenzoate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 |

| Standard InChI Key | XGNKITGOYJEYDZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N |

Introduction

Chemical Structure and Properties

Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS: 1242267-86-2) is characterized by a benzoate core featuring a methyl ester group, with an amino substituent at the 3-position and a pyrrole ring connected through its nitrogen atom at the 4-position of the benzene ring. This arrangement creates a molecule with distinctive electronic properties and reactivity patterns.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, handling, and applications:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Physical State | Solid |

| Melting Point | 88-90°C |

| MDL Number | MFCD16890131 |

| CAS Number | 1242267-86-2 |

These physical properties have been confirmed through analytical techniques and are consistent across different sources .

Chemical Identifiers

For standardized identification in chemical databases and research literature, the compound is associated with the following identifiers:

| Identifier Type | Value |

|---|---|

| InChI | 1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 |

| InChI Key | XGNKITGOYJEYDZ-UHFFFAOYSA-N |

Structural Significance and Reactivity

The structural features of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate contribute significantly to its chemical behavior and potential applications. The presence of multiple functional groups creates opportunities for diverse chemical transformations.

Functional Group Analysis

The compound contains three key functional groups that define its reactivity profile:

-

Methyl Ester Group: The carboxymethyl moiety (-COOCH₃) can undergo hydrolysis, transesterification, and reduction reactions, providing pathways for further functionalization.

-

Amino Group: The primary amine at the 3-position serves as a nucleophilic center and can participate in numerous reactions including amide formation, diazonium chemistry, and various coupling reactions.

-

Pyrrole Ring: The five-membered heterocyclic ring connected at the 4-position contributes to the compound's electronic properties and can undergo typical pyrrole reactions including electrophilic substitution.

The spatial arrangement of these functional groups creates a unique reactivity profile that differentiates this compound from its structural analogs.

Spectroscopic Characterization

Spectroscopic analysis of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate provides crucial information for structure confirmation and purity assessment.

Predicted Spectral Features

Based on the structural composition, the following spectroscopic features would be expected:

| Spectroscopic Method | Anticipated Features |

|---|---|

| ¹H NMR | Signals for methyl ester protons (δ ~3.8-3.9 ppm), aromatic protons of the benzene ring (δ ~6.7-7.8 ppm), pyrrole ring protons (δ ~6.2-6.9 ppm), and amino group protons (δ ~3.5-4.0 ppm, broad) |

| ¹³C NMR | Signals for carbonyl carbon (δ ~165-170 ppm), methyl carbon (δ ~51-52 ppm), aromatic carbons of benzene ring (δ ~110-145 ppm), and pyrrole ring carbons (δ ~108-122 ppm) |

| IR | N-H stretching (3300-3500 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-N stretching (1200-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 216 corresponding to the molecular weight |

These spectroscopic features provide a fingerprint for identifying and characterizing the compound in research and quality control contexts.

The choice of synthetic route would depend on factors such as availability of starting materials, scale requirements, and compatibility with other functional groups.

Comparative Analysis with Related Compounds

Examining structurally related compounds provides valuable context for understanding the properties and potential applications of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate.

Structural Analogs

These structural relationships suggest that methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate is part of a broader family of heterocycle-substituted benzoates being explored for specific applications in synthetic and medicinal chemistry.

Applications in Research and Development

The unique structural features of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate suggest several potential applications across multiple disciplines.

Pharmaceutical Research

The compound's structure makes it potentially valuable in pharmaceutical development:

-

Building Block for Drug Synthesis: The presence of both an amino group and a methyl ester provides multiple points for derivatization, enabling the construction of more complex molecules with potential pharmaceutical activity.

-

Heterocyclic Scaffold: Pyrrole-containing compounds have demonstrated various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in this compound could serve as a foundation for developing new therapeutic agents.

-

Structure-Activity Relationship Studies: As part of a series of related compounds, methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate could contribute to understanding how structural modifications affect biological activity.

Material Science Applications

The compound may also have relevance in materials science:

-

Precursor for Functional Materials: Pyrrole derivatives are important in the development of conducting polymers and functional materials with specific electronic or optical properties.

-

Ligand Chemistry: The amino and ester functionalities could facilitate coordination to metal centers, potentially useful in catalyst development or metal-organic frameworks.

| Safety Aspect | Information |

|---|---|

| GHS Classification | Warning (GHS07) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Measures | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Storage Conditions | Recommended storage in dry conditions at room temperature |

These safety considerations are essential for laboratory personnel working with this compound to prevent adverse health effects .

Future Research Directions

Several promising research directions could further enhance understanding and applications of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate:

-

Optimization of Synthetic Routes: Development of efficient, scalable synthesis methods with improved yields and reduced environmental impact.

-

Comprehensive Characterization: Detailed spectroscopic analysis including 2D NMR studies to fully elucidate electronic structure and reactivity patterns.

-

Derivatization Studies: Systematic exploration of reactions at the amino and ester groups to create libraries of derivatives with potential biological activity.

-

Biological Activity Screening: Evaluation of the compound and its derivatives for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

-

Materials Applications: Investigation of the compound's potential in developing functional materials, particularly those utilizing the pyrrole moiety for electronic or optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume